Nepetaparnone

Beschreibung

Contextualization within Natural Product Chemistry

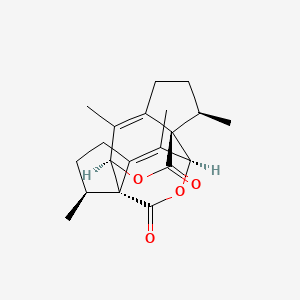

In the vast field of natural product chemistry, Nepetaparnone is classified as a terpenoid. More specifically, it is an iridoid monoterpenoid dimer. researchgate.netacgpubs.org Terpenoids are a large and diverse class of organic compounds produced by a variety of plants and are built from isoprene units. Iridoids are a subclass of monoterpenoids characterized by a cyclopentane ring fused to a six-membered heterocycle. This compound is distinguished by its dimeric nature, meaning it is formed from the combination of two monoterpenoid units. researchgate.net

Its discovery alongside other complex molecules like the pimarane diterpene, parnapimarol, and its isomer, nepetanudone, within Nepeta parnassica underscores the chemical richness of this plant genus. researchgate.netacs.org The structure of this compound was rigorously determined through extensive spectroscopic analysis, including 1D and 2D Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), with its absolute configuration being confirmed by single-crystal X-ray diffraction analysis. researchgate.netacs.org

Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₂₀H₂₄O₄ researchgate.net |

| Appearance | Colorless crystals acs.org |

| Optical Rotation [α]D20 | –3.0 (c 0.10, CHCl₃) acs.org |

| UV (CHCl₃) λmax (log ϵ) | 246.3 (2.76) nm acs.org |

| IR (thin film) νmax cm⁻¹ | 2963, 2929, 1741, 1450, 1375, 1183 acs.org |

| Classification | Iridoid Monoterpenoid Dimer researchgate.netacgpubs.org |

Significance in Iridoid Monoterpenoid Dimer Research

The significance of this compound in the study of iridoid monoterpenoid dimers lies in its unusual structure and the questions it raises about its biosynthesis. This compound and its diastereomer, nepetanudone, possess a cyclooctane core, which is relatively uncommon. researchgate.netacs.org Researchers have proposed that this eight-membered ring system is the product of a [4π + 4π] photochemical cycloaddition reaction between two molecules of a pyrone precursor, nepetapyrone. acs.org

This hypothesis is compelling because nepetapyrone is also a known natural product found in Nepeta species and is thought to be formed through the oxidation of nepetalactone, a principal and well-known component of the genus. acs.org The study of this compound, therefore, provides a valuable model for understanding how complex, dimeric natural products can be assembled in nature from simpler monomeric precursors through photochemical processes. The co-isolation of two distinct diastereomers (this compound and nepetanudone) further fuels interest in the stereochemical control of such biosynthetic reactions. researchgate.net

Overview of Current Research Trajectories

Current research on this compound is concentrated on a few key areas: its formation, synthesis, and biological function.

Biosynthetic Pathways: A primary focus of research has been to validate the proposed photochemical dimerization pathway. acs.org Interestingly, laboratory experiments attempting to mimic this natural synthesis by irradiating synthesized (±)-nepetapyrone successfully produced (±)-nepetanudone, but its diastereomer, (±)-nepetaparnone, was not observed. acs.orgnih.gov This result suggests that the biosynthesis of this compound may follow a different, more complex pathway than initially proposed, or that specific enzymatic or environmental conditions not replicated in the lab are required for its formation.

Chemical Synthesis: Efforts in chemical synthesis have been closely linked to biosynthetic studies. The development of a laboratory synthesis for the precursor (±)-nepetapyrone was a necessary step to test the photodimerization hypothesis. acs.org While the total synthesis of this compound itself has not been the primary goal of these studies, the work provides a foundation for future synthetic efforts.

Biological Activity Evaluation: In line with the known ecological roles of other Nepeta compounds, such as the insect-repellent properties of nepetalactones, this compound has been evaluated for its biological activity. biocat.comnih.gov Studies have specifically tested its insecticidal effects against ants and mosquito larvae, indicating a potential role for the compound in the chemical defense of Nepeta parnassica. researchgate.netacs.org

Summary of Key Research Findings on this compound

| Research Area | Key Findings | References |

|---|---|---|

| Isolation & Structure | Isolated from Nepeta parnassica. Structure confirmed as a nepetalactone dimer via spectroscopy and X-ray crystallography. | researchgate.netacs.orgacs.org |

| Biosynthesis | Hypothesized to form via a [4π + 4π] photochemical dimerization of nepetapyrone. Experimental irradiation of nepetapyrone yielded its isomer, nepetanudone, but not this compound. | acs.orgnih.gov |

| Biological Activity | Evaluated for insecticidal activity against ants and mosquito larvae. | researchgate.netacs.org |

Eigenschaften

Molekularformel |

C20H24O4 |

|---|---|

Molekulargewicht |

328.4 g/mol |

IUPAC-Name |

(1R,2S,7S,8S,9R,14R)-3,7,10,14-tetramethyl-16,18-dioxapentacyclo[7.5.2.22,8.01,11.04,8]octadeca-3,10-diene-15,17-dione |

InChI |

InChI=1S/C20H24O4/c1-9-5-7-13-11(3)16-20-10(2)6-8-14(20)12(4)15(23-18(20)22)19(9,13)17(21)24-16/h9-10,15-16H,5-8H2,1-4H3/t9-,10+,15+,16-,19-,20+ |

InChI-Schlüssel |

KESCUBFFLAUUPO-VUESOCQISA-N |

Isomerische SMILES |

C[C@@H]1CCC2=C([C@@H]3[C@]45[C@H](CCC4=C([C@@H]([C@@]12C(=O)O3)OC5=O)C)C)C |

Kanonische SMILES |

CC1CCC2=C(C3C45C(CCC4=C(C(C12C(=O)O3)OC5=O)C)C)C |

Synonyme |

nepetaparnone |

Herkunft des Produkts |

United States |

Occurrence and Isolation of Nepetaparnone

Isolation from Nepeta Species

Nepetaparnone is a naturally occurring chemical compound that has been successfully isolated from Nepeta parnassica Heldr. & Sart., a perennial aromatic herb belonging to the Lamiaceae family. acs.orgacs.org This plant is endemic to Greece and Southern Albania, with research specimens often collected from mountainous regions such as Mt. Parnassos in Greece. acs.orgacs.orgnih.gov Scientific investigations into the non-volatile constituents of N. parnassica led to the identification of this compound from an extract of its aerial parts. acs.orgnih.govthieme-connect.com

In a key study, this compound was isolated as a new nepetalactone dimer, alongside another known dimer, nepetanudone, and a new pimarane diterpene named parnapimarol. acs.orgnih.govresearchgate.net The structural elucidation of this compound was accomplished through extensive spectroscopic analysis, including 1D and 2D Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). acs.orgnih.govuoa.gr Its definitive structure and relative configuration were further confirmed by single-crystal X-ray diffraction analysis. acs.orgnih.govresearchgate.net

Table 1: Compounds Isolated from the Dichloromethane Extract of Nepeta parnassica

| Compound Name | Compound Type | Status |

| Parnapimarol | Pimarane Diterpene | New Compound |

| This compound | Nepetalactone Dimer | New Compound |

| Nepetanudone | Nepetalactone Dimer | Previously Reported |

This compound belongs to a class of compounds known as nepetalactone dimers. acs.orgacs.org Nepetalactones are characteristic monoterpenes found in many species within the Nepeta genus. researchgate.netacgpubs.org The dimerization of nepetalactone monomers can lead to the formation of more complex structures like this compound. tubitak.gov.tr

While this compound itself was first identified in N. parnassica, the presence of related nepetalactone dimers has been documented in other Nepeta species. For example, the compound nepetanudone, which was isolated alongside this compound from N. parnassica, was first discovered in Nepeta tuberosa. acs.orgacgpubs.orgtubitak.gov.tr The isolation of a dimeric 5,9-dehydronepetalactone from Nepeta nuda ssp. albiflora further illustrates that the formation of such dimers is not unique to a single species within the genus. tubitak.gov.tr This suggests a biosynthetic pathway for dimerization of nepetalactone precursors may be present across various plants in the Nepeta genus.

Nepeta parnassica as a Primary Source

Extraction and Purification Methodologies

The isolation of this compound from plant material involves a multi-step process that begins with solvent extraction followed by sophisticated purification techniques.

The initial step in isolating this compound from the aerial parts of N. parnassica involves extraction with a solvent. acs.orgnih.govacgpubs.org Dichloromethane (CH₂Cl₂) is the specifically documented solvent used to create the crude organic extract from which this compound and its co-occurring metabolites were obtained. acs.orgacs.orgthieme-connect.comresearchgate.net

The process typically involves macerating or soaking the air-dried plant material in dichloromethane. fao.org This solvent is effective at dissolving a wide range of non-volatile organic compounds present in the plant tissue. After a period of extraction, the solid plant material is filtered out, and the solvent is evaporated to yield a concentrated crude extract containing a mixture of compounds. acs.orgacs.org

Following the initial dichloromethane extraction, the resulting crude extract contains a complex mixture of natural products. To isolate pure this compound, various chromatographic separation methods are employed. acs.orgacs.orguoa.gr Chromatography is a laboratory technique for the separation of a mixture by passing it in a solution or suspension through a medium in which the components move at different rates. libretexts.orgkemtrak.com

The purification process for this compound involves several chromatographic steps. acs.org Thin-Layer Chromatography (TLC) is utilized for preliminary analysis and to monitor the separation process. acs.org For the large-scale separation and purification of the individual compounds from the complex extract, column chromatography is the primary method used. iyte.edu.tr This technique involves packing a stationary phase, such as silica gel, into a column. The crude extract is loaded onto the column, and a mobile phase (a solvent or mixture of solvents) is passed through it. iyte.edu.tr Compounds separate based on their differing affinities for the stationary and mobile phases, allowing for the collection of fractions containing the purified compounds. iyte.edu.tr Further purification, if necessary, can be achieved using High-Performance Liquid Chromatography (HPLC), which offers higher resolution and efficiency. researchgate.net

Structural Elucidation of Nepetaparnone

Advanced Spectroscopic Techniques for Structure Determination

The initial characterization of Nepetaparnone relied heavily on a suite of spectroscopic methods, each providing unique insights into its molecular framework. acs.orgnih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

One-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy were instrumental in mapping out the carbon and proton framework of this compound. acs.orgresearchgate.net Techniques such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) were employed to establish connectivity between adjacent atoms and those separated by two or three bonds. acs.org

The ¹H NMR spectrum revealed a set of distinct signals, indicative of a dimeric structure with a degree of symmetry. acs.org Similarly, the ¹³C NMR spectrum, in conjunction with DEPT (Distortionless Enhancement by Polarization Transfer) experiments, confirmed the presence of all carbon atoms and their respective types (methyl, methylene, methine, and quaternary). acs.org

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

| Position | δC (ppm) | δH (ppm) (J in Hz) |

|---|---|---|

| 1 | 173.2 | |

| 3 | 107.0 | 5.92 (s) |

| 4 | 162.7 | |

| 4a | 41.5 | 2.87 (m) |

| 5 | 29.8 | 1.85 (m), 2.05 (m) |

| 6 | 30.5 | 1.60 (m), 1.75 (m) |

| 7 | 48.9 | 2.55 (m) |

| 7a | 87.5 | 4.35 (d, 9.5) |

| 8 | 21.7 | 1.15 (d, 7.0) |

| 1' | 173.2 | |

| 3' | 107.0 | 5.92 (s) |

| 4' | 162.7 | |

| 4a' | 41.5 | 2.87 (m) |

| 5' | 29.8 | 1.85 (m), 2.05 (m) |

| 6' | 30.5 | 1.60 (m), 1.75 (m) |

| 7' | 48.9 | 2.55 (m) |

| 7a' | 87.5 | 4.35 (d, 9.5) |

| 8' | 21.7 | 1.15 (d, 7.0) |

| C-7-C-7' |

Data sourced from Gkinis et al. (2008). acs.org

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy provided crucial information about the functional groups present in this compound. The IR spectrum displayed characteristic absorption bands indicating the presence of specific chemical bonds. acs.orgnih.govresearchgate.net A strong absorption band around 1770 cm⁻¹ is indicative of a γ-lactone carbonyl group, a key feature of nepetalactones. Additionally, a band near 1680 cm⁻¹ suggested the presence of an α,β-unsaturated carbonyl system within the molecule. acs.org

Table 2: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group Assignment |

|---|---|

| ~1770 | γ-Lactone C=O stretch |

| ~1680 | α,β-Unsaturated C=O stretch |

Data interpreted from spectroscopic information provided in Gkinis et al. (2008). acs.org

Mass Spectrometry (MS, HRFABMS, EIMS)

Mass spectrometry was employed to determine the molecular weight and elemental composition of this compound. acs.orgnih.govresearchgate.net High-resolution fast atom bombardment mass spectrometry (HRFABMS) provided a highly accurate mass measurement, which allowed for the determination of the molecular formula as C₂₀H₂₄O₄. acs.org Electron ionization mass spectrometry (EIMS) would have provided information about the fragmentation pattern of the molecule, offering further clues to its structure. researchgate.net

Single-Crystal X-ray Diffraction Analysis

The definitive three-dimensional structure of this compound was unequivocally established through single-crystal X-ray diffraction analysis. acs.orgnih.govresearchgate.net This powerful technique involves irradiating a single, well-ordered crystal of the compound with X-rays and analyzing the resulting diffraction pattern. ceitec.czwarwick.ac.ukcarleton.edu The analysis of the diffraction data provided precise atomic coordinates, bond lengths, and bond angles, confirming the connectivity established by NMR and revealing the molecule's absolute stereochemistry. acs.orgcarleton.edu The crystal structure of this compound revealed it to be a dimer formed through a [4+2] cycloaddition reaction between two nepetalactone units. acs.org

Stereochemical Assignments and Relative Configurations

The combination of spectroscopic data, particularly 2D NMR (NOESY - Nuclear Overhauser Effect Spectroscopy), and single-crystal X-ray diffraction data allowed for the unambiguous assignment of the stereochemistry of this compound. acs.orgnih.govresearchgate.net The relative configurations of the chiral centers within the molecule were determined, providing a complete picture of its spatial arrangement. acs.org The NOESY experiment, for instance, shows through-space interactions between protons, which helps to define their relative proximity and orientation in the 3D structure. acs.org

Integration of Computational Chemistry Approaches (e.g., Density Functional Theory) in Structural Verification

While the primary structural elucidation of this compound was achieved through experimental techniques, computational methods like Density Functional Theory (DFT) are increasingly used to verify and refine such structures. acs.orgresearchgate.netnih.gov DFT calculations can be used to predict the NMR and IR spectra of a proposed structure. researchgate.netnih.gov By comparing these computationally generated spectra with the experimental data, researchers can gain further confidence in the correctness of the determined structure. researchgate.net DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. wikipedia.org

Biosynthetic Pathways and Precursors of Nepetaparnone

Proposed Dimerization Mechanisms

The formation of nepetaparnone is thought to occur through the joining of two monomeric units. Researchers have proposed and investigated both photochemical and enzymatic mechanisms for this dimerization.

This compound and its isomer, nepetanudone, are suspected to be the products of a photochemical dimerization of nepetapyrone, a compound thought to be formed from the oxidation of nepetalactone. molaid.comacs.org This hypothesis is supported by the cyclooctane core present in both this compound and nepetanudone, which is suggestive of a [4π + 4π] photochemical cycloaddition of a pyrone. acs.org

To test this, a study was conducted involving the synthesis of (±)-nepetapyrone and subsequent photochemical experiments. acs.orgresearchgate.net Upon irradiation of (±)-nepetapyrone, the formation of (±)-nepetanudone was observed. acs.orgresearchgate.net However, (±)-nepetaparnone, a diastereomer of nepetanudone, was not detected in the reaction products. acs.orgresearchgate.netnih.gov This result confirms that a photochemical pathway can produce the dimeric cyclooctane skeleton from a nepetapyrone precursor, but it specifically yielded the nepetanudone isomer, leaving the precise mechanism for this compound formation an open question. acs.org

While a direct enzymatic pathway for the dimerization leading to this compound has not yet been identified in Nepeta species, the biosynthesis of many microbial natural products involves enzymatic dimerization reactions. rsc.org These reactions are often catalyzed by enzymes such as cytochrome P450s, laccases, or specific intermolecular [4+2] cyclases. rsc.org The existence of such enzymatic machinery in other organisms for creating dimeric structures suggests that a similar, yet undiscovered, enzymatic pathway could be responsible for this compound biosynthesis in Nepeta. rsc.org The plant's metabolic system is clearly capable of producing a wide array of complex iridoids, but the specific enzymes that would catalyze the dimerization of a nepetalactone-type monomer remain to be characterized. frontiersin.orgresearchgate.net

Photochemical Dimerization of Nepetapyrone

Connection to Nepetalactone Biosynthesis

The biosynthesis of this compound's proposed precursor is intrinsically part of the nepetalactone pathway, a well-studied branch of monoterpene metabolism in Nepeta. nih.govresearchgate.net

Like all monoterpenes in Nepeta, the biosynthesis of nepetalactones begins with geranyl pyrophosphate (GPP). nih.govmdpi.com GPP is a C10 isoprenoid intermediate formed in the plastidial 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. mdpi.comnih.gov This central precursor is then converted to geraniol by the enzyme geraniol synthase (GES). nih.govigem.org The conversion of GPP to geraniol is the foundational step that channels carbon into the iridoid pathway. nih.gov

Following the formation of geraniol, a series of enzymatic reactions leads to the various nepetalactone stereoisomers. nih.govfrontiersin.org These steps are catalyzed by a suite of specialized enzymes that have been identified and characterized in Nepeta species. nih.govnih.gov

The pathway proceeds as geraniol is hydroxylated by geraniol 8-hydroxylase (G8H) and then oxidized by 8-hydroxygeraniol oxidoreductase (8HGO) to produce 8-oxogeranial. frontiersin.orgnih.gov The key subsequent enzymes include:

Iridoid Synthase (ISY): This atypical reductive terpene synthase catalyzes the reduction of 8-oxogeranial to form a reactive 8-oxocitronellyl enol intermediate. nih.govnih.govnih.gov Unlike canonical terpene synthases, ISY activates its substrate but does not catalyze the subsequent cyclization into the core iridoid scaffold. nih.govnih.govwhiterose.ac.uk In Nepeta, ISY is crucial for determining the stereochemistry at the C7 position of the iridoid structure. nih.govfrontiersin.org

Nepetalactol-related Short Chain Dehydrogenases (NEPS): This class of enzymes plays a dual role. nih.govwhiterose.ac.uk Certain NEPS enzymes, such as NEPS3, act as cyclases, capturing the reactive enol intermediate produced by ISY and catalyzing its stereoselective cyclization into different nepetalactol stereoisomers. nih.govnih.gov Other NEPS enzymes, notably NEPS1, then act as NAD+-dependent dehydrogenases to oxidize the nepetalactol isomers into the corresponding nepetalactones. nih.gov The combination of different NEPS enzymes is responsible for the variety of nepetalactone stereoisomers found in Nepeta. frontiersin.orgnih.gov

Major Latex Protein-like (MLPL): This enzyme also functions as a cyclase, contributing to the formation of specific nepetalactol stereoisomers from the ISY-produced intermediate. nih.govresearchgate.netbiorxiv.org Specifically, MLPL has been shown to be involved in the biosynthesis of the cis,trans-nepetalactol isomer. nih.govresearchgate.net The involvement of both NEPS and MLPL cyclases highlights the complex stereochemical control in the pathway. researchgate.net

In-vivo studies using virus-induced gene silencing (VIGS) have confirmed that GES, ISY, and MLPL are essential for nepetalactone biosynthesis in Nepeta cataria. researchgate.netnih.govnih.govmpg.de

Table 1: Key Enzymes in the Nepetalactone Biosynthetic Pathway

| Enzyme | Abbreviation | Function | Reference(s) |

|---|---|---|---|

| Iridoid Synthase | ISY | Reduces 8-oxogeranial to a reactive enol intermediate without catalyzing cyclization. | nih.govnih.govnih.gov |

| Nepetalactol-related Short Chain Dehydrogenase | NEPS | Act as cyclases to form nepetalactol stereoisomers and as dehydrogenases to oxidize nepetalactols to nepetalactones. | frontiersin.orgnih.govwhiterose.ac.uk |

Role of Geranyl Pyrophosphate (GPP) as a Precursor

Evolutionary Aspects of Biosynthetic Gene Clusters in Nepeta

The biosynthetic pathway for nepetalactone in Nepeta is a remarkable example of metabolic evolution. mpg.de Genomic studies have revealed that the ability to produce iridoids was lost in the ancestor of the Nepetoideae subfamily, which includes Nepeta. nih.govufl.edu The capacity was then re-evolved specifically within the Nepeta lineage through a series of unique evolutionary events. mpg.denih.gov

A key feature of this re-evolution is the assembly of the pathway's genes into a biosynthetic gene cluster (BGC). mpg.denih.gov This clustering physically links the genes for sequential steps in the pathway on the chromosome. nih.gov The nepetalactone BGC in Nepeta contains genes for ISY, NEPS, and MLPL. researchgate.netnih.gov

Phylogenetic analyses and ancestral sequence reconstruction propose a chronology for the cluster's formation:

Evolution of ISY: The crucial iridoid synthase (ISY) enzyme evolved from a duplicated ancestral gene related to progesterone 5β-reductases (P5βRs). nih.gov

Recruitment into a Locus: This newly evolved ISY gene was then recruited into a genomic locus that already contained an array of NEPS genes. researchgate.netnih.gov

Addition of MLPL: A gene for a major latex protein-like (MLPL) enzyme also moved into this NEPS locus, completing the core components of the BGC. nih.gov

This clustering of functionally related, non-homologous genes likely provided a selective advantage, facilitating the co-inheritance and co-regulation of the novel nepetalactone pathway. mpg.denih.gov This evolutionary trajectory, involving gene loss, neofunctionalization, and the formation of a gene cluster, highlights the dynamic nature of plant genome evolution in creating new metabolic diversity. nih.govufl.edu

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Nepetanudone |

| Nepetapyrone |

| Nepetalactone |

| Geranyl Pyrophosphate (GPP) |

| Geraniol |

| 8-oxogeranial |

| 8-oxocitronellyl enol |

| Nepetalactol |

Synthetic Methodologies for Nepetaparnone and Analogues

Total Synthesis Approaches

As of current scientific literature, a complete total synthesis of Nepetaparnone has not been reported. The pursuit of synthesizing complex natural products from simple, commercially available starting materials is a significant field in organic chemistry, often involving intricate retrosynthetic analysis and the development of novel reactions to construct complex molecular architectures. epfl.chwikipedia.orgimperial.ac.uk While numerous total syntheses of other complex natural products have been achieved, sometimes requiring dozens of steps, this compound has not yet been the subject of a successful, fully synthetic route from foundational chemical building blocks. rsc.orgchemrxiv.orgnih.govnih.gov The focus for this particular compound has remained on methods that draw from its natural origins.

Semi-synthetic Derivatization Strategies from Natural Precursors

Semi-synthesis, which utilizes compounds isolated from natural sources as starting materials, represents a more common strategy for accessing complex molecules like this compound. scripps.edursc.org The primary natural precursor of interest in this context is nepetalactone, a major component of catnip oil from Nepeta species. acs.orgwikipedia.org

Research has focused on converting nepetalactone into nepetapyrone, the hypothesized direct precursor to this compound. acs.org This transformation represents a key semi-synthetic strategy. The process involves the oxidation of nepetalactone. acs.org For instance, (±)-nepetalactone can be treated with bromine followed by a slightly alkaline mixture of tetrahydrofuran (THF) and water to yield an aldehyde intermediate in high yield. acs.org This aldehyde is a crucial stepping stone toward the synthesis of nepetapyrone, which is believed to be the monomer that dimerizes to form this compound and its isomers. acs.org This approach leverages the readily available chiral scaffold of a natural product to access a more complex target.

Controlled Photochemical Synthesis Investigations

The core structure of this compound, a cyclooctane, strongly suggests a biosynthetic origin from a photochemical [4π + 4π] dimerization of a pyrone precursor. acs.org This hypothesis has been the foundation for controlled laboratory investigations. Specifically, it is proposed that two molecules of nepetapyrone undergo a photodimerization to form this compound and its diastereomer, nepetanudone. acs.orgresearchgate.netnih.govresearchgate.net

To test this hypothesis, researchers first developed a synthesis for (±)-nepetapyrone and then subjected it to photochemical reaction conditions using a Rayonet reactor. acs.org The results of these experiments were significant: upon irradiation, (±)-nepetanudone was successfully produced. acs.orgnih.govresearchgate.net However, under the conditions tested, the formation of (±)-nepetaparnone was not observed. acs.orgnih.govresearchgate.net This outcome confirms the viability of the photochemical pathway for creating the general nepetanudone/nepetaparnone scaffold but indicates that the specific stereochemical outcome is highly selective, favoring the formation of nepetanudone exclusively in this synthetic context.

Strategic Design and Chemical Synthesis of this compound-Related Scaffolds

The strategic design for synthesizing scaffolds related to this compound is centered on the biomimetic photochemical cycloaddition. The successful synthesis of (±)-nepetanudone serves as a proof-of-concept for this strategy, validating the [4π + 4π] cycloaddition of nepetapyrone as a viable method for constructing the core cyclooctane ring system. acs.org

Starting Material: Utilizing a readily available natural product, (±)-nepetalactone. acs.org

Intermediate Synthesis: Converting (±)-nepetalactone to the key pyrone intermediate, (±)-nepetapyrone. This multi-step process can proceed through stable aldehyde intermediates. acs.org

Scaffold Formation: Employing a photochemical dimerization of (±)-nepetapyrone to form the cyclooctane core. acs.org

While this strategic pathway has so far only yielded the nepetanudone diastereomer, it establishes a foundational route to the shared molecular framework. Future work could explore different photochemical conditions, solvents, or sensitizers to potentially influence the stereochemical outcome of the dimerization and favor the formation of the this compound scaffold. The development of synthetic methods for related structures, such as various derivatives and analogues, often relies on understanding and manipulating such key strategic steps. mdpi.comnih.govnih.gov

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Nepetanudone |

| Nepetapyrone |

| Nepetalactone |

| Tetrahydrofuran |

Biological Activities and Mechanistic Investigations of Nepetaparnone

Insecticidal Activity Research

Nepetaparnone, a diterpene isolated from Nepeta parnassica, has been evaluated for its insecticidal properties against various insects. Research has focused on its effects on both Hymenopteran and Dipteran species, as well as its potential as an arthropod repellent.

Activity against Hymenopteran Insects (e.g., Ants like Leptothorax sp.)

Studies investigating the insecticidal effects of this compound have included tests against ants of the Leptothorax species. In one key study, isolated this compound was tested for its toxicity. The results indicated a measurable insecticidal effect. When tested against Leptothorax sp., this compound demonstrated a mortality rate 31% higher than that observed in control groups. This suggests a specific, albeit moderate, toxic activity against this genus of ants.

Activity against Dipteran Insects (e.g., Mosquito Larvae like Culex pipiens molestus)

The insecticidal potential of this compound was also assessed against the larvae of the mosquito Culex pipiens molestus, a common vector for various diseases. In contrast to its activity against ants, this compound showed no significant mosquito larvicidal activity in the conducted bioassays. This indicates a degree of selectivity in its insecticidal action, being effective against certain terrestrial insects but not against the aquatic larval stage of this particular mosquito species.

Repellent Effects on Arthropod Vectors

While pure this compound's repellent properties are not extensively documented, research into the essential oils of Nepeta parnassica, from which this compound is derived, provides relevant insights. The essential oil of N. parnassica, containing constituents such as 1,8-cineole and various nepetalactones, has demonstrated notable repellent activity. One study highlighted that this essential oil provided good repellency against the mosquitoes Aedes cretinus and Culex pipiens for up to three and two hours, respectively. Although this effect is attributable to the entire essential oil mixture, the presence of nepetalactone derivatives like this compound within the Nepeta genus is significant, as nepetalactones are widely recognized for their insect-repellent properties.

Insecticidal Activity of this compound and Nepeta parnassica Essential Oil

| Substance Tested | Target Organism | Activity Type | Observed Effect | Reference |

|---|---|---|---|---|

| This compound | Leptothorax sp. (Ant) | Insecticidal | 31% higher mortality than control | |

| This compound | Culex pipiens molestus (Mosquito Larvae) | Larvicidal | No significant activity observed | |

| Nepeta parnassica Essential Oil | Aedes cretinus (Mosquito) | Repellent | Good repellency for up to 3 hours | |

| Nepeta parnassica Essential Oil | Culex pipiens (Mosquito) | Repellent | Good repellency for up to 2 hours |

Anti-inflammatory Activity (as observed in Nepeta extracts/oils containing this compound)

Extracts and essential oils from various Nepeta species, the genus from which this compound is derived, have demonstrated anti-inflammatory properties in scientific investigations.

Inhibition of Lipopolysaccharide-Induced Nitric Oxide Production in Macrophage Cell Lines

A key indicator of inflammation at the cellular level is the production of nitric oxide (NO) by macrophages when stimulated by lipopolysaccharide (LPS). Studies on extracts from the Nepeta genus have shown a significant ability to inhibit this process. For instance, the essential oil of Nepeta glomerata was found to inhibit LPS-induced NO production in the RAW 264.7 macrophage cell line, showing a half-maximal inhibitory concentration (IC50) value of 78.1 µg/mL. Similarly, methanolic extracts from the flowers and leaves of Nepeta cataria also exhibited dose-dependent inhibition of NO production in LPS-stimulated murine macrophages, with IC50 values ranging from approximately 82 to 96 µg/mL. These findings suggest that compounds within Nepeta extracts, a genus known to produce this compound, possess anti-inflammatory potential by modulating the NO pathway in macrophages.

Anti-inflammatory Activity of Nepeta Extracts

| Nepeta Species | Extract/Oil Type | Cell Line | Assay | IC50 Value (µg/mL) | Reference |

|---|---|---|---|---|---|

| Nepeta glomerata | Essential Oil | RAW 264.7 | LPS-Induced NO Inhibition | 78.1 | |

| Nepeta cataria | Methanol Extract (Flowers) | RAW 264.7 | LPS-Induced NO Inhibition | 81.96 ± 37.49 | |

| Nepeta cataria | Methanol Extract (Upper Leaves) | RAW 264.7 | LPS-Induced NO Inhibition | 95.99 ± 85.55 | |

| Nepeta cataria | Methanol Extract (Lower Leaves) |

Molecular Mechanism of Action Hypotheses

Potential Involvement in Hsp90 Regulation

Heat shock protein 90 (Hsp90) is a highly conserved molecular chaperone that plays a critical role in cellular homeostasis by managing the folding, stabilization, and activation of a wide array of "client" proteins. nih.govnih.gov These clients include key signaling proteins and transcription factors involved in cell growth, differentiation, and survival. ethz.ch The function of Hsp90 is dependent on its ability to bind and hydrolyze ATP, a process that is modulated by various co-chaperones. nih.govresearchgate.net Due to its central role in cellular networks, Hsp90 has become a significant target in therapeutic areas such as oncology. ethz.ch

Natural products have historically been a rich source of compounds that can modulate Hsp90 activity. While there are no direct studies demonstrating the interaction of this compound with Hsp90, its classification as a complex terpenoid places it within a chemical space known to produce Hsp90 inhibitors. The investigation of natural product libraries is a common strategy for identifying novel Hsp90 modulators. Therefore, it is hypothesized that this compound, as a unique diterpene dimer, could potentially interact with Hsp90 or its regulatory co-chaperones. Future screening and biochemical assays would be necessary to validate this hypothesis and determine if this compound exhibits any regulatory effect on the Hsp90 chaperone cycle.

Interaction with Olfactory Receptor Neurons (in context of nepetalactones)

The monomeric precursors of this compound, known as nepetalactones, are well-documented for their potent effects on insect behavior, which are mediated through the olfactory system. In insects, olfactory receptor neurons (ORNs) located in sensilla are responsible for detecting volatile chemical cues. mdpi.com These neurons express olfactory receptors that bind to specific odorants, initiating a signal transduction cascade that leads to a behavioral response. mdpi.comelifesciences.org

Research has shown that nepetalactones activate specific ORNs in various insect species, including mosquitoes. nih.govplos.org This interaction is not always simple activation; competitive antagonism can occur where one odorant binds strongly to a receptor but activates it weakly, thereby blocking other odorants. elifesciences.org It is hypothesized that this compound, owing to its structural foundation of two nepetalactone units, may also interact with these olfactory pathways. The larger, more complex dimeric structure of this compound could lead to different binding affinities and functional outcomes at the ORN level compared to its monomeric counterparts. It might act as an agonist, an antagonist, or a modulator of receptors targeted by nepetalactones, potentially influencing insect behavior in a novel manner. However, direct electrophysiological and behavioral studies are required to explore this potential interaction.

Acetylcholinesterase Inhibitory Activity (in context of Nepeta species)

Acetylcholinesterase (AChE) is a critical enzyme that hydrolyzes the neurotransmitter acetylcholine, thereby terminating synaptic transmission. Inhibition of AChE is a key therapeutic strategy for conditions characterized by a cholinergic deficit, such as Alzheimer's disease. The genus Nepeta is a rich source of terpenoids, and various species have been investigated for their AChE inhibitory potential. e-nps.or.kr

Studies have demonstrated that extracts from several Nepeta species exhibit significant AChE inhibitory activity. e-nps.or.kracgpubs.org For instance, research on Nepeta obtusicrena and Nepeta sorgerae led to the isolation of specific terpenoids, including diterpenoids and triterpenoids, which were potent inhibitors of AChE. researchgate.netacgpubs.orgnih.gov The dichloromethane extract of N. obtusicrena showed 71.03% inhibition of AChE at a concentration of 200 μg/mL. e-nps.or.kr Terpenoids isolated from these species, such as obtusicrenone, showed promising activity. acgpubs.org

Given that this compound is a diterpene isolated from Nepeta parnassica, it is hypothesized that it may also possess acetylcholinesterase inhibitory activity. researchgate.netresearchgate.net This hypothesis is supported by the established activity of other terpenoids from the same genus. researchgate.netacgpubs.org Direct enzymatic assays on purified this compound are needed to confirm and quantify this potential biological effect.

Table 1: Acetylcholinesterase (AChE) Inhibitory Activity of Extracts and Terpenoids from select Nepeta Species

| Species | Compound/Extract | AChE Inhibition IC₅₀ (µg/mL) |

| Nepeta obtusicrena | Dichloromethane Extract | 28.52 |

| Methanol Extract | 21.05 | |

| Obtusicrenone | 13.78 | |

| Nemrutolone | 100.21 | |

| Oleanolic Acid | 69.84 | |

| Ursolic Acid | 40.17 | |

| Nepeta sorgerae | Dichloromethane Extract | 39.8 |

| Methanol Extract | 81.6 | |

| Sorgerolone | 49.3 | |

| Data sourced from studies on Nepeta obtusicrena and Nepeta sorgerae. researchgate.netacgpubs.org |

Structure-activity Relationship Sar Studies

Influence of Dimerization on Biological Activity

Nepetaparnone is a dimeric nepetalactone, and its formation through the dimerization of nepetalactone monomers has implications for its biological profile. gwern.net Research indicates that the dimerization process itself can significantly alter the biological activity compared to the monomeric precursors. For instance, this compound, along with another nepetalactone dimer, nepetanudone, was isolated from the dichloromethane extract of Nepeta parnassica. researchgate.netacs.org These dimers are thought to arise from a [4+4] cycloaddition of two 5,9-dehydronepetalactone units. researchgate.net

The insecticidal activity of this compound has been evaluated, demonstrating its potential as a bioactive agent. acs.orgresearchgate.net Specifically, its effects against ants and mosquito larvae have been a subject of study. acs.orgresearchgate.net The comparison of the bioactivity of these dimers to their monomeric counterparts is essential for understanding whether the dimeric structure enhances or diminishes specific biological effects. While detailed comparative data on the insecticidal activity of this compound versus its monomers is not extensively documented in the provided results, the isolation of these dimers from a plant known for its insect-repellent properties suggests that dimerization is a naturally occurring process that likely modulates the plant's defensive capabilities. gwern.netresearchgate.net

Stereochemical Determinants of Bioactivity

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is a crucial factor in determining its biological activity. For this compound, a complex dimeric structure, the specific spatial orientation of its constituent parts plays a vital role in its interaction with biological targets. The structure and relative configuration of this compound have been elucidated using spectroscopic methods and confirmed by single-crystal X-ray diffraction analysis. acs.orgresearchgate.net

This compound is an asymmetric dimer, meaning its two constituent nepetalactone units are not mirror images of each other. researchgate.net This asymmetry results in a complex and unique three-dimensional shape, which is fundamental to its biological function. The specific stereochemistry of this compound dictates how it fits into the binding sites of biological receptors or enzymes. Even minor changes in the stereochemical configuration can lead to a significant loss of activity, as the molecule may no longer be able to interact effectively with its target. The precise determination of the absolute stereochemistry of bioactive natural products like this compound is a challenging but essential aspect of natural product chemistry, often involving advanced analytical techniques. mdpi.com

Ecological Significance of Nepetaparnone

Role in Plant-Herbivore Interactions

The primary ecological role of Nepetaparnone in plant-herbivore interactions is centered on its function as a defense mechanism. nih.govwikipedia.org Plants, being stationary organisms, have developed a complex chemical arsenal to deter feeding by herbivores. nih.govbritannica.com this compound, a secondary metabolite found in plants of the Nepeta genus, is a key component of this chemical defense. gwern.netresearchgate.net

Research has demonstrated that this compound exhibits notable insecticidal properties. gwern.netacs.org This toxicity serves as a direct deterrent to insects that attempt to feed on the plant. For instance, studies on extracts from Nepeta parnassica, a plant known to produce this compound, have confirmed their effectiveness against various insects. acs.orgresearchgate.net The compound acts as a poison, disrupting the physiological functions of the herbivore and ultimately leading to its demise or discouraging further feeding.

Furthermore, this compound has been identified as having larvicidal activity. gwern.netacs.org This is a crucial defensive trait, as the larval stages of many insects are voracious feeders and can cause significant damage to plant tissues. By targeting the vulnerable larval stage, plants containing this compound can effectively reduce the population of potential herbivores before they reach their more destructive adult forms. The compound's activity against mosquito larvae is a well-documented example of this defensive strategy. acs.orgresearchgate.net

The production of such defensive compounds is a clear example of the evolutionary arms race between plants and herbivores. As herbivores evolve mechanisms to overcome plant defenses, plants, in turn, develop novel and more potent chemical deterrents like this compound. ufl.edu

Contribution to Plant-Insect Communication and Chemical Ecology

Beyond its direct toxic effects, this compound plays a vital role in plant-insect communication, a cornerstone of chemical ecology. gwern.netresearchgate.netnih.gov This communication is primarily mediated through the release of volatile organic compounds, which can influence the behavior of insects in the plant's vicinity. wikipedia.org

This compound, and its constituent nepetalactones, are known to function as potent insect repellents. gwern.netacgpubs.orgnih.govwikipedia.org This repellent activity is a critical component of the plant's indirect defense strategy. By releasing these volatile compounds into the air, the plant creates a protective chemical shield that deters insects from approaching and landing on its leaves and flowers. This is particularly effective against flying insects, such as mosquitoes, which are known to be repelled by the chemical emissions of Nepeta species. researchgate.netnih.govresearchgate.net

The repellent nature of this compound is a prime example of an allomone, a type of semiochemical that benefits the emitter (the plant) by modifying the behavior of the receiver (the insect) to the detriment of the receiver. This form of chemical signaling is a highly efficient defense mechanism, as it prevents herbivory before it even begins, saving the plant valuable energy and resources that would otherwise be needed for tissue repair.

The study of compounds like this compound provides valuable insights into the complex and dynamic interactions that shape terrestrial ecosystems. The ability of a single compound to act as both a direct defense (insecticide) and an indirect defense (repellent) highlights the efficiency and elegance of plant evolutionary adaptations.

Interactive Data Table: Ecological Interactions of this compound

| Interaction Type | Organism(s) Affected | Mechanism of Action | Ecological Outcome |

| Plant-Herbivore | Insects (general) | Toxin | Deters feeding, reduces herbivore survival. |

| Plant-Herbivore | Insect Larvae (e.g., mosquito) | Larvicide | Reduces herbivore population at an early life stage. |

| Plant-Insect Communication | Flying Insects (e.g., mosquitoes) | Repellent (Allomone) | Prevents insects from landing and feeding on the plant. |

Analytical Methodologies for Nepetaparnone in Biological Research

Chromatographic Quantification Techniques (e.g., GC-MS, HPLC-PDA)

The quantification of specific phytochemicals in biological matrices, such as plant extracts, is fundamental for chemical and biological research. For compounds derived from Nepeta species, including dimers like Nepetaparnone, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA) are the principal analytical tools.

GC-MS is particularly well-suited for the analysis of volatile and semi-volatile compounds present in the essential oils of Nepeta species. mdpi.comacs.org The process involves the separation of components in a gaseous mobile phase, followed by detection with a mass spectrometer, which provides detailed structural information and enables quantification. In studies of Nepeta species, GC-MS has been extensively used to profile the chemical composition of essential oils, identifying major constituents like nepetalactones, which are the monomeric precursors to this compound. mdpi.commdpi.comthieme-connect.com For instance, the analysis of Nepeta nuda involves GC-MS to characterize volatile compounds, where specific temperature programs and carrier gases like helium are used to achieve separation on a capillary column. mdpi.comacs.org

HPLC-PDA is a robust technique for the separation, identification, and quantification of a wide range of organic compounds, particularly those that are non-volatile or thermally unstable. chemyx.comgu.edu.eg This method separates compounds in a liquid mobile phase based on their affinity for a stationary phase, typically a C18 column. gu.edu.egnih.gov The photodiode array (PDA) detector measures absorbance across a range of wavelengths, providing both quantitative data and qualitative UV spectral information for each compound. gu.edu.eg In the context of Nepeta research, HPLC-PDA has been successfully applied to quantify various secondary metabolites, such as phenolic acids and flavonoids. nih.govsemanticscholar.orgmdpi.com Although direct quantification of this compound using a validated HPLC-PDA method is not extensively documented in the provided literature, the methodology used for other complex molecules in Nepeta extracts serves as a blueprint. mdpi.com The development of a reliable HPLC-PDA method for this compound would involve optimizing the mobile phase, selecting an appropriate detection wavelength, and validating the method for linearity, precision, and accuracy. mdpi.com

Table 1: Overview of Chromatographic Techniques in Nepeta Research

| Technique | Application in Nepeta Research | Common Parameters | Research Findings |

|---|

| GC-MS | Quantification and identification of volatile and semi-volatile compounds in essential oils. mdpi.comthieme-connect.com | Column: Capillary (e.g., Br-5MS) mdpi.comCarrier Gas: Helium acs.orgDetector: Mass Spectrometer mdpi.comIonization: Electron Ionization (EI) nih.gov | Successfully identified numerous monoterpenes and sesquiterpenes, including nepetalactone isomers, which are precursors to this compound. mdpi.commdpi.com | | HPLC-PDA | Quantification of non-volatile secondary metabolites like phenolic acids and flavonoids. nih.govmdpi.com | Column: C18 Reverse-phase gu.edu.egnih.govDetector: Photodiode Array (PDA) nih.govMobile Phase: Typically a gradient of acidified water and methanol or acetonitrile. mdpi.com | Enabled the quantification of compounds like ursolic acid and rosmarinic acid in various Nepeta species, demonstrating its utility for complex phytochemical analysis. nih.govsemanticscholar.orgmdpi.com |

Spectroscopic Detection Approaches in Biological Systems

Spectroscopic methods are indispensable for the structural elucidation of novel natural products and for their detection within biological systems. The characterization of this compound, a nepetalactone dimer, was achieved through a combination of one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. acs.orgacs.orgnih.gov

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, 1D NMR (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC) experiments were crucial in establishing its pimarane-derived structure and the connectivity of its atoms. acs.orgacs.org These techniques allow for the unambiguous assignment of protons and carbons, revealing the relative stereochemistry of the molecule. acs.org

Mass Spectrometry provides the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) was used to determine the exact molecular formula for this compound. acs.org MS fragmentation patterns can also offer clues about the molecule's structure.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would show characteristic absorption bands corresponding to its carbonyl (C=O) groups and carbon-carbon double bonds (C=C). acs.orguoa.gr The structure of this compound was ultimately confirmed through single-crystal X-ray diffraction analysis, which provides the definitive three-dimensional arrangement of atoms in a crystalline solid. acs.orgnih.gov

In a broader biological context, spectroscopic techniques like Raman spectroscopy and fluorescence spectroscopy are powerful, often non-invasive, tools for monitoring biological processes and analyzing the chemical composition of cells and tissues in real-time. longdom.orgrenishaw.commdpi.com While not specifically detailed for this compound detection in situ, these approaches represent the frontier for understanding the distribution and interaction of such metabolites within biological systems. spectroscopyonline.comnumberanalytics.com

Table 2: Spectroscopic Data for the Elucidation of this compound

| Spectroscopic Technique | Information Provided | Key Findings for this compound |

|---|---|---|

| 1D & 2D NMR | Atomic connectivity, carbon-hydrogen framework, relative configuration. acs.orgacs.org | Revealed a pimarane-type skeleton and allowed for the assignment of all proton and carbon signals, establishing the molecule's structure. acs.org |

| Mass Spectrometry (MS) | Molecular weight and elemental composition. acs.orgnih.gov | High-Resolution Mass Spectrometry (HRMS) confirmed the molecular formula of the compound. acs.org |

| Infrared (IR) Spectroscopy | Identification of functional groups. acs.orguoa.gr | Indicated the presence of key functional groups such as carbonyls and olefins. acs.org |

| X-ray Crystallography | Definitive 3D molecular structure and absolute stereochemistry. nih.gov | Confirmed the complete structure and relative configuration of this compound. acs.orgacs.org |

Advanced Analytical Platforms for Metabolite Profiling in Nepeta Studies

To comprehend the full spectrum of chemical diversity within Nepeta species, researchers are increasingly turning to advanced analytical platforms for metabolite profiling, or metabolomics. These approaches aim to identify and quantify a wide array of metabolites in a biological sample simultaneously. nih.gov

Techniques such as Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with high-resolution mass spectrometry (e.g., QTOF-MS or QE-MS/MS) represent the state-of-the-art for this purpose. mdpi.comnih.govfrontiersin.org These platforms offer superior separation efficiency, speed, and sensitivity compared to conventional HPLC. nih.gov The coupling with high-resolution mass spectrometry allows for the accurate mass measurement of thousands of features in a single run, facilitating the putative identification of known and novel compounds based on their mass and fragmentation patterns. nih.govresearchgate.net

In Nepeta studies, UHPLC-MS-based metabolomics has been used to:

Compare the metabolic profiles of different species, tissues (e.g., leaves vs. flowers), or plants grown under various conditions. mdpi.comfrontiersin.org

Identify a broad range of compounds, including iridoids (both aglycones and glycosides), phenolic acids, and flavonoids. mdpi.comfrontiersin.org

Uncover the chemical diversity that underpins the biological activities and chemotaxonomy of the genus. researchgate.net

These non-targeted or targeted metabolomic workflows generate vast datasets that require sophisticated bioinformatics and statistical tools, such as Principal Component Analysis (PCA), for data interpretation. nih.govfrontiersin.org Such analyses can reveal subtle differences between samples and identify key metabolites, like this compound, that may be responsible for specific biological effects or serve as chemotaxonomic markers. nih.gov

Table 3: Advanced Analytical Platforms in Nepeta Metabolomics

| Platform | Description | Application in Nepeta Research |

|---|---|---|

| UHPLC-ESI-QTOF-MS | Ultra-High-Performance Liquid Chromatography coupled to Electrospray Ionization and a Quadrupole Time-of-Flight Mass Spectrometer. mdpi.com | Used for comprehensive, non-targeted metabolite profiling of Nepeta nuda, identifying dozens of phenolic and iridoid derivatives. mdpi.comfrontiersin.org |

| UPLC-QE-MS/MS | Ultra-Performance Liquid Chromatography coupled to a Q Exactive (Orbitrap) Mass Spectrometer for high-resolution, accurate-mass measurements. nih.gov | Employed to identify numerous compounds in Nepeta bracteata and to investigate the metabolic changes associated with its medicinal effects. nih.gov |

| GC/MS Metabolomics | Gas Chromatography-Mass Spectrometry based profiling of primary and secondary metabolites after derivatization. mdpi.com | Utilized to analyze the profiles of organic acids, amino acids, sugars, fatty acids, and sterols in Nepeta nuda. mdpi.com |

Q & A

Q. Advanced Research Focus

- Hypothesis Testing: Compare results under controlled vs. variable conditions (e.g., oxygen tension in cell cultures).

- Data Triangulation: Integrate omics data (e.g., transcriptomics) with phenotypic assays.

- Confounder Checks: Use sensitivity analyses to assess bias from unmeasured variables (e.g., batch effects).

Publishing negative results and raw datasets in repositories like Zenodo enhances reproducibility .

What validated protocols exist for assessing this compound stability under various storage conditions?

Basic Research Focus

Accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring detect degradation products (e.g., oxidation byproducts). Lyophilization or inert atmosphere storage (N₂) preserves labile moieties. Protocols from Pharmaceutical Research recommend ICH guidelines for forced degradation studies .

What computational modeling approaches are suitable for predicting this compound’s interaction with biological targets, and how can in silico findings be experimentally validated?

Q. Advanced Research Focus

- Molecular Docking: Use AutoDock Vina to predict binding affinities to target proteins (e.g., kinases).

- Molecular Dynamics (MD): Simulate ligand-receptor interactions over nanosecond timescales.

- Validation: Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding kinetics. Cross-validate with in vitro inhibition assays (e.g., enzymatic activity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.